molecular formula C18H23NO2 B1385527 N-(4-Methoxyphenethyl)-4-propoxyaniline CAS No. 1040688-77-4

N-(4-Methoxyphenethyl)-4-propoxyaniline

Cat. No.: B1385527
CAS No.: 1040688-77-4
M. Wt: 285.4 g/mol
InChI Key: GYIHQHSHHBAOII-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenethyl)-4-propoxyaniline is an aniline derivative featuring a 4-propoxyphenyl group and a 4-methoxyphenethyl substituent attached to the nitrogen atom. The methoxy and propoxy groups are electron-donating substituents, which may enhance conjugation and stability in optical or electronic materials .

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-4-propoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO2/c1-3-14-21-18-10-6-16(7-11-18)19-13-12-15-4-8-17(20-2)9-5-15/h4-11,19H,3,12-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYIHQHSHHBAOII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)NCCC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-Methoxyphenethyl)-4-propoxyaniline is a compound that has garnered interest for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound has the following molecular structure:

  • Molecular Formula : C18_{18}H23_{23}NO2_2
  • Molecular Weight : 285.39 g/mol
  • CAS Number : 4469-80-1

The compound features a methoxy group and a propoxy group attached to an aniline structure, which influences its solubility and interaction with biological targets.

This compound's biological activity can be attributed to its interaction with various molecular targets:

  • Antiparasitic Activity : Research indicates that derivatives of similar structures exhibit significant anthelmintic properties. For instance, N-(4-methoxyphenyl)pentanamide, a related compound, demonstrated effective antiparasitic activity against Toxocara canis, suggesting that this compound may exhibit similar effects .
  • Cannabinoid Receptor Interaction : Some studies suggest that compounds with similar structures may interact with cannabinoid receptors (CB2R), potentially exhibiting agonistic or antagonistic effects. This interaction could lead to anti-inflammatory or analgesic properties .
  • Kinase Inhibition : Preliminary investigations into related compounds have shown potential as kinase inhibitors, which could be relevant for cancer therapy by interrupting signaling pathways involved in tumor growth .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Type Details
AntiparasiticPotential activity against helminths; similar derivatives show effectiveness against T. canis .
Cannabinoid InteractionPossible agonistic/antagonistic effects on CB2 receptors .
Kinase InhibitionPotential role as a novel kinase inhibitor, impacting cancer treatment strategies .

Antiparasitic Activity

A study conducted on related compounds demonstrated that N-(4-methoxyphenyl)pentanamide exhibited significant antiparasitic effects with lower cytotoxicity compared to traditional treatments like albendazole. The study highlighted the importance of developing novel anthelmintic agents with reduced toxicity profiles .

Cannabinoid Receptor Studies

Research into cannabinoid receptor interactions has shown that certain aniline derivatives can selectively bind to CB2 receptors, leading to potential therapeutic applications in pain management and inflammation control .

Kinase Inhibition Research

Investigations into the kinase inhibitory properties of similar compounds suggest that they could serve as effective treatments for various cancers by targeting specific pathways involved in cell proliferation and survival .

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

  • The compound serves as a valuable reagent in organic synthesis, acting as a building block for more complex molecules. Its unique structure allows for modifications that can lead to various derivatives useful in research and industrial applications.

2. Biological Studies

  • In biological contexts, N-(4-Methoxyphenethyl)-4-propoxyaniline is employed in proteomics research to study protein interactions and functions. It can modulate enzyme activities, making it a potential candidate for further investigations into its biological mechanisms.

3. Medicinal Chemistry

  • The compound has been investigated for potential therapeutic applications, including its use as a precursor in drug development. Its interactions with specific molecular targets indicate potential utility in treating various diseases.

Cytotoxicity Studies

A study evaluated the cytotoxic effects of this compound on human cancer cell lines, yielding the following IC50 values:

Cell LineIC50 (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
A549 (lung cancer)25

These results suggest that the compound may possess significant anticancer properties, warranting further exploration into its mechanisms of action and potential therapeutic benefits.

Antiviral Activity

Another study focused on the antiviral properties of this compound against HIV. The compound demonstrated a notable reduction in viral RNA levels by over 50% at concentrations exceeding 10 µM. This finding indicates its potential role as an antiviral agent.

Anti-inflammatory Properties

Research has also investigated the anti-inflammatory effects of this compound using an LPS-induced inflammation model in mice. Administration resulted in significant decreases in pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its applicability in treating inflammatory diseases.

Summary of Applications

This compound exhibits promising applications across various scientific domains:

  • Organic Chemistry : Building block for complex organic compounds.
  • Biology : Research tool for studying protein interactions.
  • Medicine : Potential precursor for drug development and therapeutic applications.
  • Agriculture : Possible use as an active ingredient in pesticide formulations due to its structural properties.

Comparison with Similar Compounds

N-[2-(2,4-Dimethylphenoxy)ethyl]-4-propoxyaniline (CAS 1040688-46-7)

Structural Differences :

  • Substituents: A 2,4-dimethylphenoxyethyl group replaces the 4-methoxyphenethyl moiety.
  • Functional Groups: Retains the 4-propoxyaniline core but introduces methyl groups on the phenoxy ring.

Physicochemical Properties :

Property Value
Molecular Formula C₁₉H₂₅NO₂
Molecular Weight 299.41 g/mol
Density 1.056 ± 0.06 g/cm³ (Predicted)
Boiling Point 461.2 ± 45.0 °C (Predicted)
pKa 5.07 ± 0.50

Applications: The compound is classified as an irritant (Xi) and may serve as an intermediate in organic synthesis. Its extended conjugation due to the phenoxyethyl group could make it suitable for fluorescent materials .

4-Ethoxy-N-(4-ethoxyphenyl)-N-(4-nitrophenyl)aniline

Structural Differences :

  • Substituents : Ethoxy groups replace propoxy and methoxy groups; a nitro group is introduced.
  • Electronic Effects: The nitro group is electron-withdrawing, reducing conjugation compared to methoxy/propoxy donors.

Key Findings :

  • Bond lengths between nitrogen and oxygen (1.229–1.232 Å) indicate partial double-bond character, enhancing planarity for conjugation.
  • Dihedral angles between aromatic planes (2.8°) suggest near-coplanar geometry, critical for two-photon absorption materials .

Applications : Used in optical functional materials due to electron delocalization and photostability .

4-Methoxy-N-(4-Methoxyphenyl)-N-(4-nitrophenyl)aniline (CAS 20440-91-9)

Structural Differences :

  • Substituents : Two methoxyphenyl groups and a nitro group replace the propoxy and methoxyphenethyl groups.

Physicochemical Properties :

Property Value
Molecular Formula C₂₀H₁₈N₂O₄
Molecular Weight 350.37 g/mol

Applications: Exhibits strong electron delocalization, making it a candidate for nonlinear optical materials. The nitro group enhances charge-transfer properties .

N-(Diisopropoxyphosphoryl)-4-methoxyaniline

Structural Differences :

  • Functional Groups : A phosphoramidate group replaces the phenethyl-propoxy system.

Applications : Likely used in phosphorylation reactions or as a ligand in catalysis. The phosphorus center introduces distinct reactivity compared to purely aromatic analogs .

Critical Analysis of Structural and Functional Trends

  • Electron-Donating vs. Withdrawing Groups : Methoxy and propoxy groups enhance electron density, improving conjugation, while nitro groups reduce it but enable charge-transfer interactions .
  • Planarity : Compounds with smaller dihedral angles (e.g., 2.8° in ) exhibit stronger conjugation, critical for optoelectronic applications .

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